molecular formula C40H47FN3NaO8 B15294201 Atorvastatin IMpurity F

Atorvastatin IMpurity F

货号: B15294201
分子量: 739.8 g/mol
InChI 键: OHFKZDUXUWJNCG-ZNOPIPGTSA-M
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Atorvastatin Impurity F is a chemical compound that is often encountered as a byproduct or degradation product during the synthesis and storage of atorvastatin, a widely prescribed statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. This compound is one of several impurities that can be formed during the manufacturing process of atorvastatin, and its presence must be carefully monitored and controlled to ensure the safety and efficacy of the final pharmaceutical product .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Atorvastatin Impurity F typically involves the same chemical pathways used in the production of atorvastatin. During the multi-step synthesis of atorvastatin, various side reactions can occur, leading to the formation of impurities, including Impurity F. The specific synthetic routes and reaction conditions that lead to the formation of Impurity F can vary, but they often involve the use of organic solvents, catalysts, and reagents such as acids and bases .

Industrial Production Methods

In industrial settings, the production of atorvastatin and its impurities, including Impurity F, is carried out using large-scale chemical reactors and advanced purification techniques. High-performance liquid chromatography (HPLC) is commonly used to separate and quantify impurities in the final product. The industrial production process is designed to minimize the formation of impurities and ensure that the final product meets stringent quality standards .

化学反应分析

Types of Reactions

Atorvastatin Impurity F can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Acids and bases: Hydrochloric acid, sodium hydroxide.

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .

作用机制

The mechanism of action of Atorvastatin Impurity F is not well-defined, as it is primarily considered an impurity rather than an active pharmaceutical ingredient. its presence in atorvastatin formulations can affect the overall stability and efficacy of the drug. The molecular targets and pathways involved in the formation and degradation of Impurity F are related to the chemical reactions and conditions used during the synthesis and storage of atorvastatin .

相似化合物的比较

Atorvastatin Impurity F can be compared with other impurities found in atorvastatin formulations, such as:

  • Atorvastatin Impurity A
  • Atorvastatin Impurity B
  • Atorvastatin Impurity C
  • Atorvastatin Impurity D
  • Atorvastatin Impurity G
  • Atorvastatin Impurity H

Each of these impurities has unique chemical structures and properties, and their formation can be influenced by different synthetic routes and reaction conditions. This compound is unique in its specific chemical structure and the conditions under which it is formed .

生物活性

Atorvastatin Impurity F is a significant impurity associated with atorvastatin, a widely utilized statin for managing hyperlipidemia and preventing cardiovascular diseases. Understanding its biological activity is crucial for evaluating the safety and efficacy of atorvastatin formulations.

  • Molecular Formula : C₄₀H₄₇FN₃NaO₈
  • Molecular Weight : Approximately 739.82 g/mol

This compound is classified as a sodium salt of an amide impurity, which plays a role in the synthesis of atorvastatin and is often examined in quality control due to its potential impact on drug efficacy and safety.

This compound exhibits biological activity primarily through the inhibition of 3-hydroxy-3-methylglutaryl-CoA reductase (HMG-CoA reductase) . This enzyme is critical in cholesterol biosynthesis, where the compound mimics HMG-CoA, preventing its conversion to mevalonate, a key precursor in cholesterol production. The inhibition of this pathway can lead to reduced cholesterol levels in the body, similar to the primary action of atorvastatin itself .

Inhibition Studies

Research has demonstrated that this compound can inhibit cellular processes by affecting the NLRP3 inflammasome and disrupting caspase-1 activity in human monocyte cell lines. This suggests that the impurity may have implications for inflammatory responses and lipid metabolism, which are vital for understanding its therapeutic or adverse effects when present as an impurity.

Comparative Analysis with Other Impurities

This compound can be compared with other atorvastatin impurities, such as atorvastatin acetonide and desfluoro-atorvastatin. Each impurity arises from similar synthetic pathways but may differ in their biological activities and impacts on drug formulations. Notably, this compound is formed through distinct synthesis methods like the Paal-Knorr pyrrole synthesis , which sets it apart from others produced by different mechanisms .

Study on Human Induced Pluripotent Stem Cells (hiPSCs)

A study investigated the effects of atorvastatin on hiPSCs, revealing that atorvastatin (and by extension, its impurities) significantly inhibited the survival of these cells by suppressing the HIF1α-PPAR axis . This finding indicates potential cytotoxic effects of atorvastatin and its impurities on pluripotent cells, highlighting their importance in regenerative medicine .

In Vitro Studies on Cell Lines

In vitro experiments have shown that this compound inhibits the proliferation and invasion of human smooth muscle cells (SV-SMC), with an IC50 value indicating significant potency. Such findings underscore the need for careful monitoring of impurities in pharmaceutical formulations to ensure patient safety .

Summary of Biological Activities

Biological Activity Mechanism Reference
Inhibition of HMG-CoA reductasePrevents conversion of HMG-CoA to mevalonate
Disruption of NLRP3 inflammasomeAffects inflammatory pathways
Cytotoxic effects on hiPSCsSuppresses HIF1α-PPAR axis
Inhibition of SV-SMC proliferationSignificant IC50 values indicating potent activity

属性

分子式

C40H47FN3NaO8

分子量

739.8 g/mol

IUPAC 名称

sodium;(3R,5R)-7-[[(3R,5R)-7-[2-(4-fluorophenyl)-3-phenyl-4-(phenylcarbamoyl)-5-propan-2-ylpyrrol-1-yl]-3,5-dihydroxyheptanoyl]amino]-3,5-dihydroxyheptanoate

InChI

InChI=1S/C40H48FN3O8.Na/c1-25(2)38-37(40(52)43-29-11-7-4-8-12-29)36(26-9-5-3-6-10-26)39(27-13-15-28(41)16-14-27)44(38)20-18-31(46)22-32(47)23-34(49)42-19-17-30(45)21-33(48)24-35(50)51;/h3-16,25,30-33,45-48H,17-24H2,1-2H3,(H,42,49)(H,43,52)(H,50,51);/q;+1/p-1/t30-,31-,32-,33-;/m1./s1

InChI 键

OHFKZDUXUWJNCG-ZNOPIPGTSA-M

手性 SMILES

CC(C)C1=C(C(=C(N1CC[C@H](C[C@H](CC(=O)NCC[C@H](C[C@H](CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

规范 SMILES

CC(C)C1=C(C(=C(N1CCC(CC(CC(=O)NCCC(CC(CC(=O)[O-])O)O)O)O)C2=CC=C(C=C2)F)C3=CC=CC=C3)C(=O)NC4=CC=CC=C4.[Na+]

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。